(R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine
Description
®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
TUCZNYBUCHPPMT-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
Chemistry
®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
Industry
Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which ®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine: The enantiomer of the compound.
1-(3-Fluoro-5-methylphenyl)ethan-1-amine: The racemic mixture.
1-(3-Fluorophenyl)ethan-1-amine: Lacks the methyl group.
Uniqueness
®-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or racemic mixture.
Biological Activity
(R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine, commonly referred to as a phenethylamine derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom and a methyl group on the benzene ring, linked to an ethanamine moiety. This structural configuration is significant as it influences the compound's interaction with biological systems, particularly neurotransmitter receptors.
Target Interactions
(R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine is believed to interact with various neurotransmitter receptors, including:
- Trace Amine-Associated Receptor 1 (TAAR1) : Recent studies indicate that compounds similar to (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine exhibit agonistic activity against TAAR1, which plays a crucial role in modulating neurotransmission and could influence mood and cognitive functions .
- Serotonin Receptors : The compound may also modulate serotonin receptor activity, impacting pathways related to mood regulation and anxiety.
Pharmacological Effects
The biological activity of (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine has been investigated for its potential therapeutic applications:
- Neurological Disorders : The compound has shown promise in pharmacological studies aimed at treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Anticancer Potential : Preliminary research suggests that derivatives targeting Polo-like kinase 4 (PLK4) may inhibit cancer cell proliferation, indicating a potential role in cancer therapy.
Study 1: TAAR1 Modulation
In a study assessing various analogs of phenethylamines, (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine was evaluated for its agonistic activity against TAAR1. The results indicated that modifications in the aromatic portion significantly affected receptor affinity and activation levels. The most potent compounds exhibited EC50 values below 100 nM, demonstrating strong receptor engagement .
Study 2: Anticancer Activity
Research on compounds targeting PLK4 demonstrated that (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine could effectively disrupt cell cycle progression in cancer cell lines. In vitro assays indicated a reduction in cell viability and induction of apoptosis at micromolar concentrations, suggesting its potential as an anticancer agent.
Data Summary
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Agonistic activity at TAAR1 | Modulates neurotransmitter signaling | Treatment of mood disorders |
| Interaction with PLK4 | Inhibits cell proliferation | Cancer therapy |
| Neurotransmitter modulation | Influences serotonin pathways | Potential antidepressant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
